molecular formula C13H12N4O B2421920 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline CAS No. 2034279-26-8

4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline

Cat. No.: B2421920
CAS No.: 2034279-26-8
M. Wt: 240.266
InChI Key: RCXSOTXEURCDLS-UHFFFAOYSA-N
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Description

4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a methoxy group at the 6-position and an aniline moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridazine with an appropriate aldehyde to form the imidazo[1,2-b]pyridazine core, followed by methoxylation at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group and the aniline moiety enhances its potential as a kinase inhibitor and its applicability in medicinal chemistry .

Properties

IUPAC Name

4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-13-7-6-12-15-11(8-17(12)16-13)9-2-4-10(14)5-3-9/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXSOTXEURCDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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